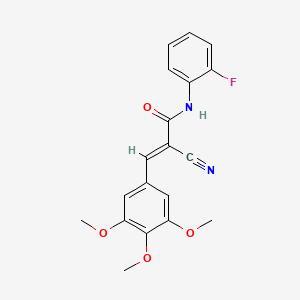

(2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the search results.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I’m unable to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .Chemical Reactions Analysis

Unfortunately, the search results do not provide specific information about the chemical reactions involving this compound .Scientific Research Applications

Chemical Analogs and Their Effects

The compound (2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, related to the active metabolite of leflunomide, shows potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). This mechanism is critical for its immunosuppressive effects. Analog compounds have demonstrated similar structural characteristics and potential biological activity due to their ability to fit into the ATP-binding pocket of EGFR, suggesting a favorable conformation for binding and activity. This highlights the compound's relevance in research focused on immunosuppression and potentially targeting EGFR-related pathways (Ghosh, Zheng, & Uckun, 1999).

Polyamide and Polymer Research

Research into polymers incorporating similar structural motifs has shown significant advancements in material science. For example, studies on polyamides containing bis(diphenylamino)-fluorene units have revealed outstanding thermal stability and solubility in various organic solvents. These polymers exhibit unique electrochromic and electrofluorescent properties, making them promising for applications requiring high-performance materials with dual-switching capabilities. The solubility and thermal stability of these polyamides are of particular interest for their potential use in advanced electronic and optoelectronic devices (Sun et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-7-5-4-6-14(15)20/h4-10H,1-3H3,(H,22,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPHPGSINVQUEE-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)

![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)